1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione
Description
This compound is part of a broader class of chemicals that often exhibit significant biological activity. Such molecules are of interest due to their potential applications in medicine and research. The structural components of the molecule, including the methoxyphenyl group, tetrahydro-naphthalenyl moiety, and piperazinyl-pyrrolidinedione framework, suggest a molecule designed for specific receptor interactions or biochemical processes.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and employing methods like acylation, Grignard reactions, demethylation, and etherification. For example, a process described involves acylation followed by a Grignard reaction, leading to the formation of dihydronaphthalene isomers, which after several steps result in compounds with antiestrogenic activity (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction, revealing that such molecules can have complex three-dimensional arrangements influencing their chemical behavior and interaction with biological molecules. The analysis shows coplanar rings attached to the core structure, with overall non-planar molecular conformation, highlighting the importance of spatial arrangement in the molecule's function (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these molecules includes interactions with biological targets, leading to specific biological activities such as antiestrogenic effects. The ability to undergo reactions like demethylation and etherification is critical for modifying the molecule's properties for desired biological outcomes (Jones et al., 1979).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and molecular symmetry play significant roles in the molecule's behavior in different environments. Studies involving related compounds demonstrate the influence of these properties on the molecule's stability and interaction with other substances (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific functional groups and the molecule's affinity towards biological receptors, are key in determining its potential applications. The compound's design often aims at achieving high specificity and potency in its target interactions, as evidenced by modifications leading to enhanced biological activity (Jones et al., 1979).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-31-22-10-8-20(9-11-22)28-24(29)17-23(25(28)30)27-14-12-26(13-15-27)21-7-6-18-4-2-3-5-19(18)16-21/h2-5,8-11,21,23H,6-7,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNOUZJRXJKPTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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